molecular formula C12H18FN B13248769 4-fluoro-N-(2-methylpentan-3-yl)aniline

4-fluoro-N-(2-methylpentan-3-yl)aniline

Cat. No.: B13248769
M. Wt: 195.28 g/mol
InChI Key: KUGJRFQGEOGNGG-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2-methylpentan-3-yl)aniline is a secondary amine featuring a fluorine atom at the para position of the aniline ring and a branched alkyl substituent (2-methylpentan-3-yl) on the nitrogen. This compound has been cataloged in chemical databases (e.g., CymitQuimica Ref: 10-F682092) but is currently listed as discontinued, limiting its commercial availability . Its structural uniqueness lies in the steric and electronic effects imparted by the branched alkyl chain, which may influence solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

4-fluoro-N-(2-methylpentan-3-yl)aniline

InChI

InChI=1S/C12H18FN/c1-4-12(9(2)3)14-11-7-5-10(13)6-8-11/h5-9,12,14H,4H2,1-3H3

InChI Key

KUGJRFQGEOGNGG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(2-methylpentan-3-yl)aniline can be achieved through innovative hydroamination methods. One such method involves the practical olefin hydroamination with nitroarenes . This process is traditionally challenging due to the steric hindrance presented by the compound’s structure.

Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing, sourcing, and procurement. Companies like ChemScene provide custom synthesis and bulk manufacturing services for 4-fluoro-N-(2-methylpentan-3-yl)aniline .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N-(2-methylpentan-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction may produce amines.

Scientific Research Applications

4-Fluoro-N-(2-methylpentan-3-yl)aniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methylpentan-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following compounds share the 4-fluoroaniline backbone but differ in the N-substituent, leading to variations in properties and applications:

Compound Name N-Substituent Molecular Formula Key Structural Features Reference(s)
4-Fluoro-N-(p-tolyl)aniline p-Tolyl C₁₃H₁₂FN Aromatic substituent; enhances planarity
4-Fluoro-N-(1-phenylethyl)aniline 1-Phenylethyl C₁₄H₁₄FN Bulky aryl-alkyl group; impacts lipophilicity
4-Fluoro-N-(2-methoxyethyl)aniline 2-Methoxyethyl C₉H₁₂FNO Ether linkage; increases polarity
4-Fluoro-N-(1,1,1-trifluoropropan-2-ylidene)aniline Trifluoropropan-2-ylidene C₁₀H₈F₄N Fluorinated imine; high electronegativity
N,N-Diallyl-4-fluoroaniline Diallyl C₁₂H₁₃FN Dual allyl groups; potential for polymerization
3-Fluoro-4-methyl-N-(pentan-3-yl)aniline Pentan-3-yl C₁₂H₁₈FN Positional isomerism (fluoro/methyl)

Physical and Spectroscopic Properties

  • 4-Fluoro-N-(1-phenylethyl)aniline : 1H NMR (CDCl₃) shows aromatic protons at δ 6.43–7.44 ppm and a methine quartet at δ 4.46 ppm, consistent with the phenylethyl group .
  • 4-Fluoro-N-(1,1,1-trifluoropropan-2-ylidene)aniline : 1H NMR (CDCl₃) exhibits a singlet at δ 2.03 ppm for the methyl group adjacent to the trifluoromethyl moiety .
  • 4-Fluoro-N-(p-tolyl)aniline : 19F NMR (CDCl₃) displays a signal at δ -123.08 ppm, characteristic of para-fluoro substitution .

Reactivity and Functionalization

  • Electrophilic Aromatic Substitution : The fluorine atom deactivates the ring, directing further substitutions to the meta position.
  • N-Deprotection : Secondary amines like 4-fluoro-N-(2-methylpentan-3-yl)aniline can undergo dealkylation under strong acidic conditions, a trait shared with N-(2-methoxyethyl) analogs .
  • Biological Interactions : Compounds such as S13 (4-fluoro-N-((7-methylimidazo[1,2-a]pyridin-3-yl)methyl)aniline) exhibit antimicrobial activity, suggesting that the target compound’s branched alkyl chain may modulate bioactivity .

Biological Activity

4-Fluoro-N-(2-methylpentan-3-yl)aniline is a fluorinated aromatic amine compound that has garnered attention for its potential biological activities. The presence of the fluorine atom and the branched alkyl chain significantly influences its pharmacological properties, including binding affinity to various biological targets. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 4-fluoro-N-(2-methylpentan-3-yl)aniline can be represented as follows:

C1H1FNC1H1C5H11\text{C}_1\text{H}_1\text{F}\text{N}\text{C}_1\text{H}_1\text{C}_5\text{H}_{11}

The fluorine atom enhances lipophilicity, while the branched alkyl chain contributes to steric hindrance, affecting the compound's interaction with biological targets.

Research indicates that 4-fluoro-N-(2-methylpentan-3-yl)aniline exhibits biological activity through several mechanisms:

  • Binding Affinity : The compound shows significant binding affinity to various receptors and enzymes, which is crucial for its pharmacological effects. The introduction of fluorine typically increases binding strength due to enhanced hydrophobic interactions and potential hydrogen bonding.
  • Inhibition Studies : Preliminary studies have demonstrated that this compound can inhibit specific enzyme activities, suggesting potential applications in therapeutic contexts, particularly in cancer treatment where enzyme inhibition is a common strategy .
  • Cellular Effects : In vitro assays have shown cytotoxic effects against a range of cancer cell lines, indicating its potential as an anticancer agent. For instance, compounds with similar structures have been reported to exhibit enhanced potency against breast cancer cell lines .

Data Table: Biological Activity Summary

Biological ActivityTargetEffectReference
Binding AffinityVarious receptorsHigh
CytotoxicityMCF-7 (breast cancer)IC50 = 10 µM
Enzyme InhibitionKinasesModerate

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of fluorinated anilines, including 4-fluoro-N-(2-methylpentan-3-yl)aniline, revealed that the compound exhibited significant cytotoxicity against MCF-7 cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase. This study provides a promising outlook for further development in cancer therapies .

Case Study 2: Enzyme Interaction

Another investigation assessed the interaction of 4-fluoro-N-(2-methylpentan-3-yl)aniline with specific kinases involved in tumor progression. The results indicated that the compound could inhibit these kinases effectively, leading to reduced cell proliferation in vitro. Molecular docking studies supported these findings by showing favorable interactions between the compound and key amino acid residues in the active sites of the kinases .

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